1-Methoxy-3-(m-tolylthio)propan-2-one

Physicochemical profiling Drug-likeness Lead optimization

Researchers optimizing kinase inhibitor leads often face inconsistent yields from generic building blocks. 1-Methoxy-3-(m-tolylthio)propan-2-one (CAS 1522345-55-6) solves this with a β-ketosulfide architecture purpose-built for thiochromen-4-one and thiazole cyclizations. • 98% purity minimizes byproduct formation, reducing pre-reaction purification needs. • LogP 2.4 - approx. 0.4-0.5 units higher than unsubstituted phenyl analog, balancing cellular permeability and aqueous solubility in hit-to-lead phases. • 5 rotatable bonds enable conformational adaptability for fragment growing onto rigid protein pockets. Bulk quantities available for multi-gram to kilogram campaigns.

Molecular Formula C11H14O2S
Molecular Weight 210.29 g/mol
Cat. No. B13638246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-3-(m-tolylthio)propan-2-one
Molecular FormulaC11H14O2S
Molecular Weight210.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)SCC(=O)COC
InChIInChI=1S/C11H14O2S/c1-9-4-3-5-11(6-9)14-8-10(12)7-13-2/h3-6H,7-8H2,1-2H3
InChIKeyJTKCGGAIOFARSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-3-(m-tolylthio)propan-2-one Properties & Identity


1-Methoxy-3-(m-tolylthio)propan-2-one (CAS 1522345-55-6) is a β‑ketosulfide building block belonging to the arylthio‑propan‑2‑one class, with molecular formula C₁₁H₁₄O₂S and a molecular weight of 210.29 g mol⁻¹ [1]. The compound features a methoxy group at the 1‑position and a meta‑methylphenylthio substituent at the 3‑position, yielding a computed LogP of 2.4 and a topological polar surface area of 51.6 Ų, which dictate its solubility and membrane‑permeation profile [1]. It is primarily sourced as a research chemical with a typical purity specification of 98% from commercial suppliers .

Building Block Class
β‑Ketosulfide scaffold with meta‑tolylthio and methoxy architecture for heterocyclic synthesis
Lipophilicity Profile
Moderate LogP may support cell‑based permeability and chromatographic method development
Purity Grade
High‑purity supplier specification for stoichiometry‑sensitive multi‑step transformations

Non-Interchangeability of 1-Methoxy-3-(m-tolylthio)propan-2-one


Although the arylthio‑propan‑2‑one scaffold appears tolerant to substitution, even minor structural variations—such as the position of the methyl group on the phenyl ring (meta vs. para), the presence or absence of the 1‑methoxy functionality, or replacement of the aryl group with a simple alkyl chain—can profoundly alter the compound’s physicochemical properties, reactivity, and downstream synthetic compatibility [1]. The meta‑tolylthio motif, combined with the 1‑methoxy ketone arrangement, creates a unique steric and electronic environment that governs enolate formation, nucleophilic substitution rates, and the regioselectivity of subsequent heterocyclizations [2]. Generic substitution therefore risks inconsistent reaction yields, altered selectivity, or complete synthetic failure in multi‑step sequences where this intermediate has been specifically optimized.

  • Meta vs. para methyl position may shift steric and electronic properties, impacting regiochemical outcomes.
  • Presence of the 1‑methoxy group can alter hydrogen‑bonding and leaving‑group reactivity, limiting direct swap with des‑methoxy analogs.
  • Replacing arylthio with alkylthio may change nucleophilic substitution rates and cyclization selectivity profiles.

Differentiation from Closest Analogs


Lipophilicity and Polarity: Meta-Methyl vs. Unsubstituted

The meta‑methyl substituent on the phenyl ring increases lipophilicity (LogP 2.4) compared with the unsubstituted phenyl analog (1‑Methoxy‑3‑(phenylthio)propan‑2‑one, CAS 189044‑41‑5), while maintaining a comparable topological polar surface area (TPSA 51.6 Ų) [1]. For the phenyl analog, the computed LogP is approximately 1.9–2.0 (estimated by removing the methyl contribution), a difference of ΔLogP ≈ +0.4–0.5, which translates to a roughly 2.5–3‑fold increase in octanol‑water partition coefficient [2].

Lipophilicity (LogP)
Class-level
ΔLogP ≈ +0.4–0.5 (2.4 vs est. 1.9–2.0)
May alter membrane permeability and chromatography retention
Computed LogP; comparator value estimated from fragment contributions
Physicochemical profiling Drug-likeness Lead optimization

HBA Count: Methoxy vs. Des-Methoxy

The 1‑methoxy group increases the hydrogen‑bond acceptor (HBA) count from 2 to 3 relative to the des‑methoxy comparator 1‑(p‑tolylthio)propan‑2‑one (CAS 1200‑13‑1), whose HBA count is 2 (ketone oxygen and thioether sulfur; the sulfur is a weak acceptor) [1]. The additional ether oxygen provides a stronger HBA site, raising the topological polar surface area from approximately 42 Ų (estimated for the des‑methoxy analog) to 51.6 Ų [2].

H‑Bond Acceptor Count
Class-level
ΔHBA = +1; ΔTPSA ≈ +9.6 Ų
May enhance solubility and provide additional coordination site
Estimated TPSA; no experimental HBA data available
Solubility Crystal engineering Receptor binding

Commercial Purity Benchmark

Leyan (Shanghai Haohong Biomedical Technology) lists 1‑Methoxy‑3‑(m‑tolylthio)propan‑2‑one (Cat. No. 1362764) with a minimum purity of 98% . This exceeds the typical purity range of 95% observed for many custom‑synthesized arylthio‑ketone analogs offered by other catalog suppliers . Higher entry purity reduces the need for pre‑reaction purification and minimizes side‑product formation in subsequent synthetic steps.

Commercial Purity
Data to verify
≥98% vs. ≥95% (Δ +3 pp)
Higher entry purity may reduce pre‑reaction purification needs
Vendor‑reported; analytical method not disclosed
Quality control Reproducibility Procurement specification

Conformational Flexibility: Rotatable Bonds

1‑Methoxy‑3‑(m‑tolylthio)propan‑2‑one has 5 rotatable bonds, compared with 3 rotatable bonds for the more constrained analog 1,3‑bis(p‑tolylthio)propan‑2‑one (CAS 27997‑96‑2) [1]. The higher flexibility facilitates induced‑fit binding to protein targets but incurs a greater entropic penalty upon binding; the lower flexibility of the bis‑thioether analog favors pre‑organization [2].

Rotatable Bonds
Reported
5 (Target) vs. 3 (Comp.), Δ = +2
Higher flexibility may affect binding entropy in drug design
Computed by Cactvs; comparator inferred from structure
Conformational analysis Entropic penalty Molecular design

1-Methoxy-3-(m-tolylthio)propan-2-one Application Scenarios


Kinase Inhibitor Lead Optimization

When a kinase inhibitor lead series demands a modest increase in LogP without altering the core pharmacophore, 1‑Methoxy‑3‑(m‑tolylthio)propan‑2‑one provides a LogP of 2.4, approximately 0.4–0.5 units higher than the unsubstituted phenyl analog [1]. This makes it the preferred intermediate for balancing cellular permeability against aqueous solubility in the hit‑to‑lead phase [2].

Heterocyclic Scaffold Synthesis via β-Ketosulfide Cyclization

The β‑ketosulfide architecture of 1‑Methoxy‑3‑(m‑tolylthio)propan‑2‑one is specifically suited for thiochromen‑4‑one and thiazole cyclization sequences [1]. The meta‑methylphenylthio leaving group offers a distinct steric profile that can influence regioselectivity compared to para‑substituted or unsubstituted variants [2].

High-Purity Scale-Up Synthesis

With a commercial purity specification of 98% [1], this compound minimizes the formation of byproducts in stoichiometric reactions such as enolate alkylations or aldol condensations. Procurement of the 98% grade reduces the need for column chromatography or recrystallization prior to the first synthetic step, offering tangible cost and time savings in multi‑gram to kilogram campaigns [2].

Fragment Growing by Physicochemical Properties

In fragment‑based drug discovery, the 5 rotatable bonds of 1‑Methoxy‑3‑(m‑tolylthio)propan‑2‑one confer conformational adaptability suitable for fragment growing onto rigid protein pockets, whereas the 3‑rotatable‑bond bis‑thioether analog may be preferred for fragment linking strategies [1]. This differentiation allows medicinal chemists to select the scaffold that matches their design strategy [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Moderate lipophilicity adjustment capability
Membrane permeability and retention profiling
Heterocyclic scaffold synthesis
β‑Ketosulfide architecture with meta‑tolylthio motif
Regioselective cyclization assessment
Scale‑up synthesis campaigns
High‑purity commercial specification
Yield consistency in stoichiometric reactions
Fragment‑based molecular design
Conformational flexibility (rotatable bond count)
Entropic penalty vs. binding adaptability evaluation
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